![molecular formula C10H12BrNO2 B7845052 2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7845052.png)
2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate is a chemical compound characterized by its bromophenyl group and azaniumyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate typically involves the reaction of 4-bromophenylmethylamine with acetic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to 25°C.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 4-Bromophenylacetic acid
Reduction: 4-Bromophenylmethylamine
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism by which 2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, leading to various biological effects. The azaniumyl moiety can form ionic bonds with negatively charged molecules, influencing the compound's activity.
Comparison with Similar Compounds
Methyl 2-(4-bromophenyl)acetate: This compound is structurally similar but lacks the azaniumyl group.
4-Bromophenylacetic acid: This is the oxidized form of the compound, lacking the azaniumyl group.
Uniqueness: 2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate is unique due to the presence of the azaniumyl group, which imparts different chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl-methylazaniumyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(7-10(13)14)6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQDRQFDXRQTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CC1=CC=C(C=C1)Br)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844978.png)
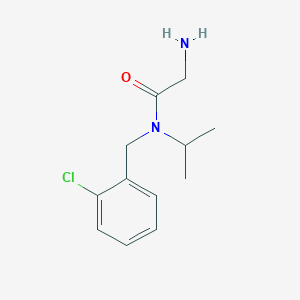
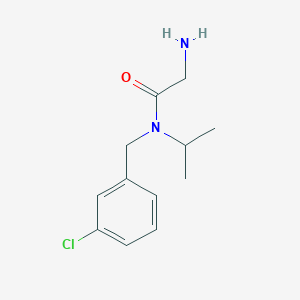
![3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)propan-1-amine](/img/structure/B7845015.png)
![N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine](/img/structure/B7845021.png)
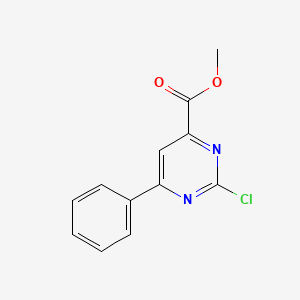
![2-Propen-1-one, 3-[4-(1-methylethyl)phenyl]-1-phenyl-](/img/structure/B7845028.png)
![N1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N1-isopropylethane-1,2-diamine](/img/structure/B7845033.png)
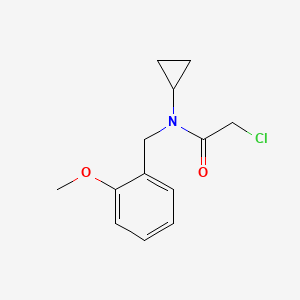
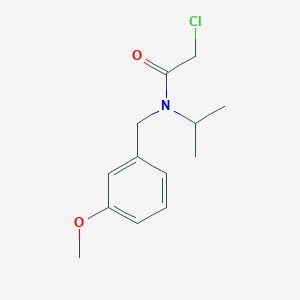
![{N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid](/img/structure/B7845048.png)
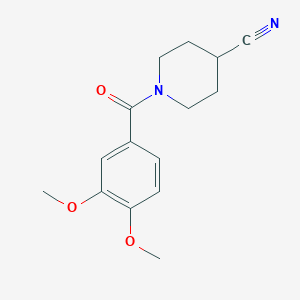
![N-Boc-N-[(4-fluorophenyl)methyl]glycine](/img/structure/B7845066.png)
![2-[(3-Bromophenyl)methyl-cyclopropylazaniumyl]acetate](/img/structure/B7845072.png)
